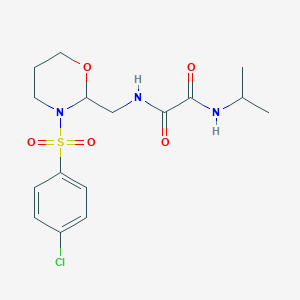

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

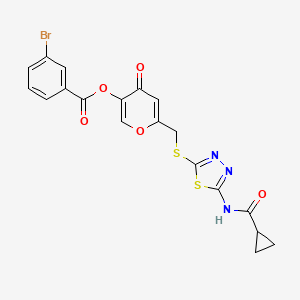

The compound contains a 1,3-oxazinan-2-yl ring, a sulfonyl group attached to a 4-chlorophenyl ring, and an isopropyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions .Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the 1,3-oxazinan-2-yl ring. The sulfonyl group and the 4-chlorophenyl ring could potentially participate in π-stacking interactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity .科学的研究の応用

Chemical Synthesis and Reactivity

One area of research focuses on the chemical reactivity and synthesis of sulfonyl compounds. Tornus et al. (1995) explored reactions of N-sulfonylalkylamines, leading to the formation of various heterocycles, highlighting the reactivity of sulfonyl groups in generating novel compounds (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995). Similarly, Alizadeh, Zohreh, and Zhu (2008) presented an effective route to synthesize functionalized sulfonamide derivatives from arylsulfonyl isocyanates and diketene, showcasing the versatility of sulfonyl compounds in organic synthesis (Alizadeh, Zohreh, & Zhu, 2008).

Biological Activities

Research into the biological activities of sulfonyl-containing compounds is another significant area. For instance, compounds with a sulfonyl moiety have been explored for their potential anti-tubercular activity. Dighe et al. (2012) synthesized a series of compounds to evaluate their effectiveness against Mycobacterium tuberculosis, indicating the role of sulfonyl groups in medicinal chemistry (Dighe, Mahajan, Maste, & Bhat, 2012). Additionally, Yılmaz et al. (2015) synthesized indapamide derivatives, finding that certain compounds exhibited pro-apoptotic activity against melanoma cell lines, further demonstrating the potential of sulfonyl compounds in cancer research (Yılmaz et al., 2015).

Molecular Interaction and Tautomerism

Research has also delved into the molecular interactions and structural aspects of sulfonyl compounds. Branowska et al. (2022) studied 1,2,4-triazine-containing sulfonamide derivatives, examining their sulfonamide-sulfonimide tautomerism and revealing insights into their molecular structure and interactions (Branowska et al., 2022).

将来の方向性

作用機序

- NR1D1 is a transcription factor involved in regulating circadian rhythms, metabolism, and other physiological processes .

- This interaction leads to transcriptional repression of specific genes, influencing metabolic pathways and cellular responses .

- SR-01000142079 affects various pathways:

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYXHSLCLMYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2574825.png)

![N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2574830.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)